molecular formula C10H7F2N3O2 B4863174 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide

5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B4863174
M. Wt: 239.18 g/mol
InChI Key: CCYUHPUFYVQKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an amino group, a difluorophenyl group, and a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the amino or carboxamide groups.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms enhances its interaction with biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

  • 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid
  • 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-methylamide
  • 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-ethylamide

Uniqueness: The uniqueness of 5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide lies in its specific substitution pattern and the presence of both amino and carboxamide groups This combination of functional groups provides a unique set of chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-5-3-1-2-4(6(5)12)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYUHPUFYVQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=C(O2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide
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5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide
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5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide
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5-amino-2-(2,3-difluorophenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
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